N-(3-Methyl-5-sulfanylidene-2,5-dihydro-1,2,4-triazin-6-yl)acetamide
Description
N-(3-Methyl-5-sulfanylidene-2,5-dihydro-1,2,4-triazin-6-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a methyl group at position 3, a sulfanylidene (thione) group at position 5, and an acetamide moiety at position 5. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal and materials chemistry. Its synthesis likely involves acylation and cyclization steps analogous to methods described for related triazine derivatives .
Properties
IUPAC Name |
N-(3-methyl-5-sulfanylidene-2H-1,2,4-triazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4OS/c1-3-7-6(12)5(10-9-3)8-4(2)11/h1-2H3,(H,7,9,12)(H,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGLNHOEFXRCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C(=NN1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575140 | |
| Record name | N-(3-Methyl-5-sulfanylidene-2,5-dihydro-1,2,4-triazin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89730-70-1 | |
| Record name | N-(3-Methyl-5-sulfanylidene-2,5-dihydro-1,2,4-triazin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity and Stability
Triazine-Benzocrown Ether Derivatives
Compounds such as 3-(1-acyl-5-oxo-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)benzocrown ethers (7–12) () share the triazine core but incorporate bulky benzocrown ether groups. These substituents enhance metal-ion chelation and solubility in polar solvents, unlike the target compound’s acetamide group, which offers moderate polarity and hydrogen-bonding capacity.
Fluorinated Pyrimido-Triazines
The trifluoroacetamido-substituted triazine () introduces strong electron-withdrawing effects via CF₃ groups, enhancing electrophilicity at the triazine ring. In contrast, the methyl group in the target compound donates electrons, stabilizing the ring system. This difference influences metabolic stability, with fluorinated analogues likely exhibiting slower degradation in vivo .
Heterocyclic Core Modifications
1,2,3-Triazole-Acetamide Derivatives
Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) () replace the triazine core with a 1,2,3-triazole. Triazoles are more aromatic and less strained than triazines, leading to higher thermal stability.
Thiazolidinone Derivatives
Derivatives such as (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) () feature a thiazolidinone ring, which is more polar and conformationally flexible than the planar triazine. This flexibility could improve pharmacokinetic properties but reduce target specificity compared to the rigid triazine scaffold .
Sulfur-Containing Analogues
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
This compound contains a thioether (–S–) group, which is less polar and more lipophilic than the sulfanylidene (–S=) group in the target compound. The thione group in the target enhances hydrogen-bond acceptor strength, improving interactions with enzymes or receptors. However, the thioether’s lower oxidation state may confer greater metabolic stability .
Physicochemical and Pharmacological Properties
Molecular Weight and Solubility
The target compound’s lower molecular weight and acetamide group suggest intermediate solubility compared to bulkier benzocrown derivatives and lipophilic thiazolidinones.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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